3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid
Description
Properties
Molecular Formula |
C16H17NO4 |
|---|---|
Molecular Weight |
287.31 g/mol |
IUPAC Name |
(1S,2S,3R,4R)-3-(phenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid |
InChI |
InChI=1S/C16H17NO4/c18-15(19)13-11-6-7-12(8-11)14(13)17-16(20)21-9-10-4-2-1-3-5-10/h1-7,11-14H,8-9H2,(H,17,20)(H,18,19)/t11-,12+,13+,14-/m1/s1 |
InChI Key |
DGRPAZJZBQTEPY-ZOBORPQBSA-N |
Isomeric SMILES |
C1[C@H]2C=C[C@@H]1[C@H]([C@H]2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Canonical SMILES |
C1C2C=CC1C(C2C(=O)O)NC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Key Steps
-
Cycloaddition : Ethyl acrylate reacts with cyclopentadiene (freshly prepared from dicyclopentadiene) under heat to form a mixture of endo and exo bicyclo[2.2.1]hept-5-ene-2-carboxylic acid esters.
-
Isomer Separation : The exo isomer is preferentially isolated via distillation or chromatography due to its lower boiling point.
-
Amino Group Introduction : The exo ester undergoes hydrolysis to the carboxylic acid, followed by protection of the amino group with benzyloxycarbonyl chloride (Cbz-Cl) under basic conditions.
Asymmetric Anhydride Opening
This method employs chiral catalysts to achieve enantioselective synthesis, as demonstrated in the work of Bolm and colleagues.
Procedure
-
Cyclic Meso-Anhydride Formation : A bicyclo[2.2.1]heptene-2,5-dicarboxylic acid is converted to its meso-anhydride via dehydration.
-
Ring Opening : The anhydride reacts with a chiral nucleophile (e.g., cinchona alkaloids) in a solvent system (e.g., CH₂Cl₂/MeOH) to yield the exo-carboxylic acid with high enantiomeric excess.
-
Cbz Protection : The free amino group is protected with Cbz-Cl to finalize the structure.
Hydrolysis and Stereochemical Control
Acidic hydrolysis of lactones or esters is critical for isolating the exo isomer. The Japanese patent JP4745655B2 highlights this approach.
Process
-
Lactone Formation : Endo 5-norbornene-2-carboxylic acid undergoes lactonization under acidic conditions (e.g., H₂SO₄) to form a cyclic ester.
-
Exo Isomer Enrichment : Heating the lactone in acidic media promotes ring opening, favoring the exo configuration due to reduced steric hindrance.
-
Esterification : The exo acid is esterified to stabilize the structure before further functionalization.
| Substrate | Conditions | Exo Content | Reference |
|---|---|---|---|
| Endo 5-norbornene-2-carboxylic acid | H₂SO₄, reflux, 6 hrs | 30–50% |
β-Amino Acid Synthesis
The dissertation by Atodiresei et al. outlines a route involving β-amino acid intermediates.
Steps
-
Cbz Protection : A bicyclo[2.2.1]heptene-2-carboxylic acid is esterified with benzyl alcohol, then treated with Cbz-Cl to introduce the protected amino group.
-
Deprotection : Hydrogenolysis removes the benzyl ester, yielding the free carboxylic acid.
| Stage | Reagents | Yield | Reference |
|---|---|---|---|
| Cbz protection | Cbz-Cl, NaHCO₃, H₂O/THF | 80–85% | |
| Ester hydrolysis | H₂, Pd/C, MeOH | 90% |
Microwave-Assisted Asymmetric Diels-Alder
A study by Overmann et al. employed microwave irradiation to enhance reaction efficiency.
Procedure
-
Diels-Alder Reaction : A chiral acrylate reacts with 1-(benzyloxycarbonylamino)cyclohexadiene under microwave conditions to form the bicyclo[2.2.2]octene core.
-
Functionalization : Post-cycloaddition steps include hydrolysis and deprotection to achieve the target structure.
| Catalyst | Conditions | Yield | ee | Reference |
|---|---|---|---|---|
| Chiral acrylate derivative | Microwave, solvent-free, 30 min | 91% | 90% |
Comparative Analysis of Methods
The table below summarizes the advantages and limitations of each method:
Critical Reaction Parameters
Stereochemical outcomes depend on reaction conditions:
Chemical Reactions Analysis
Types of Reactions: 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyloxycarbonylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily recognized for its applications in medicinal chemistry, where it serves as a scaffold for developing novel therapeutics. Its structural characteristics may enhance biological activity, particularly in targeting inflammation and pain pathways. The following are key areas of focus:
- Drug Discovery : The compound can be modified to create derivatives that exhibit improved pharmacokinetic properties or enhanced binding affinities to biological targets, such as receptors and enzymes .
- Peptide Mimetics : It can be utilized in the design of peptide mimetics, which are essential for developing new drugs that mimic the action of natural peptides while overcoming limitations such as stability and bioavailability.
Synthesis and Derivatives
The synthesis of 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid involves multiple steps that require careful control of reaction conditions to achieve high yields and purity. This complexity allows for the production of diverse analogs with potentially enhanced biological activities.
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid | Similar bicyclic structure with a fluorenyl group | Potentially enhanced stability and solubility |
| Exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Simple carboxylic acid derivative | Lacks the benzyloxycarbonylamino substituent |
This table highlights how modifications to the core structure can lead to compounds with varying properties and potential applications.
Bioconjugation
In bioconjugation processes, 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid can facilitate the linking of biomolecules to therapeutic agents, enhancing drug delivery systems and treatment efficacy . This application is particularly relevant in targeted therapies where precision is crucial.
Material Science
Beyond medicinal applications, this compound has potential uses in material science, particularly in synthesizing advanced materials such as polymers with specific functional properties. These materials can be tailored for various industrial applications, including coatings and composites that require unique mechanical or chemical properties .
Case Studies and Research Findings
Several studies have explored the applications of bicyclic compounds similar to 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid:
- A study demonstrated the effectiveness of bicyclic structures in drug design by evaluating their interaction with biological targets, leading to promising candidates for treating various diseases .
- Research on biotransformation processes involving bicyclic compounds has revealed their potential in producing enantiomerically pure substances, which are critical in pharmaceuticals .
Mechanism of Action
The mechanism of action of 3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid involves its interaction with specific molecular targets. The benzyloxycarbonylamino group can interact with enzymes and proteins, affecting their activity and function. The compound may also participate in biochemical pathways, influencing cellular processes and signaling .
Comparison with Similar Compounds
Table 1: Key Physical and Structural Properties
Stereochemical Considerations
- Exo vs. Endo Configurations:
Exo substituents (e.g., in the target compound) exhibit greater steric accessibility, facilitating nucleophilic additions or cycloadditions. In contrast, endo-oriented groups (e.g., trans-3-Exo-(methoxycarbonyl)-2-endo-carboxylic acid) show reduced reactivity due to hindered approach . - Ring Size Comparisons: Bicyclo[2.2.2]octene derivatives (e.g., di-endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid) form six-membered cyclic products in palladium-catalyzed reactions, whereas norbornene (bicyclo[2.2.1]) analogs yield five-membered rings, highlighting divergent reactivity based on ring strain and geometry .
Physicochemical Properties
- Solubility and Stability:
The Cbz group enhances lipophilicity compared to the hydrophilic carboxamide derivative (CAS 497855-95-5). However, the carboxylic acid group in the target compound improves aqueous solubility at physiological pH . - Thermal Stability: The melting point of the target compound (119–123°C) is higher than non-crystalline analogs like 3-exo-aminobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide, reflecting stronger intermolecular interactions due to hydrogen bonding from the carboxylic acid group .
Biological Activity
3-Exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid is a bicyclic compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.
- Molecular Formula : C₁₆H₁₇N₄O₄
- Molecular Weight : 287.31 g/mol
- Melting Point : 119-123 °C
- Boiling Point : Approximately 429.61 °C
- pKa : 4.31 (predicted)
Synthesis
The synthesis of 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid involves multiple steps, including the formation of the bicyclic framework and the introduction of functional groups that enhance its biological activity. The complexity of this synthesis requires careful control of reaction conditions to achieve high yields and purity .
Research indicates that compounds like 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid may interact with various biological targets, including enzymes and receptors involved in inflammation and pain pathways .
Therapeutic Applications
- Anti-inflammatory Agents : The compound's structural features suggest potential applications in developing anti-inflammatory drugs.
- Peptide Synthesis : It serves as a protecting group in peptide synthesis, enhancing selectivity and reducing side reactions .
- Drug Development : The compound is utilized in creating novel drug candidates targeting specific biological pathways .
- Bioconjugation : It aids in linking biomolecules to therapeutic agents, improving treatment delivery .
Case Studies
Several studies have evaluated the biological activity of related bicyclic compounds:
- A study exploring fused bicyclo[2.2.2]octenes demonstrated their potential as inhibitors for SARS-CoV-2 protease, indicating that similar scaffolds could lead to effective therapeutic agents .
- Research on substituted bicyclo[2.2.1]heptane derivatives showed potent activity against specific enzymes, suggesting that modifications to the bicyclic structure can significantly alter biological activity .
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3-(exo-9-Fluorenylmethoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid | Similar bicyclic structure with fluorenyl group | Potentially enhanced stability and solubility |
| Exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Simple carboxylic acid derivative | Lacks the benzyloxycarbonylamino substituent |
This table illustrates the uniqueness of 3-exo-(benzyloxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-exo-carboxylic acid due to its specific functionalization, which may enhance its biological activity compared to simpler derivatives.
Q & A
Q. What are the critical spectroscopic techniques for confirming the structure and stereochemistry of this compound?
- Methodological Answer : Infrared (IR) spectroscopy and ¹H NMR are essential for confirming functional groups and stereochemistry. For example, IR can identify the benzyloxycarbonyl (Cbz) group via C=O stretching (~1700 cm⁻¹), while ¹H NMR resolves exo/endo configurations through coupling constants and splitting patterns of bridgehead protons. Comparative analysis with bicyclo[2.2.1]heptane derivatives (e.g., tert-butyl esters) can validate spectral assignments .
Q. How can researchers purify this compound after synthesis?
- Methodological Answer : Column chromatography using silica gel with gradients of ethyl acetate/hexane is effective. Reverse-phase HPLC (C18 column, acetonitrile/water with 0.1% TFA) can resolve stereoisomers. Recrystallization from ethanol/water mixtures improves purity, as evidenced by sharp melting points .
Advanced Research Questions
Q. How can stereochemical control be optimized during Diels-Alder synthesis of bicyclo[2.2.1]heptene derivatives?
- Methodological Answer : Microwave-assisted Diels-Alder reactions enhance endo/exo selectivity. For example, using chiral acrylates (e.g., (R)-4-(3-hydroxy-2-oxopyrrolidin-1-yl)benzoic acid benzyl ester) under solvent-free conditions yields >90% facial selectivity and 67% endo preference. Kinetic control via microwave activation minimizes side reactions .
Q. What strategies address low regioselectivity during functionalization of the bicyclo[2.2.1]heptene core?
- Methodological Answer : Substituent-directed metal catalysis (e.g., Pd-catalyzed C–H activation) improves regioselectivity. Steric effects from the Cbz group can direct electrophilic attacks to the less hindered exo position. Computational modeling (DFT) predicts reactive sites, guiding experimental design .
Q. How is this compound utilized in polymeric materials for organic electronics?
Q. What protection/deprotection strategies are effective for the carboxylic acid moiety?
- Methodological Answer : tert-Butyl ester protection (e.g., using di-tert-butyl dicarbonate) stabilizes the acid during synthesis. Deprotection with trifluoroacetic acid (TFA) restores the carboxylic acid without degrading the bicyclic core. This method is compatible with microwave-assisted reactions .
Contradiction Analysis & Troubleshooting
Q. How can researchers resolve discrepancies in reported synthetic yields for similar bicycloheptene derivatives?
- Methodological Answer : Variability arises from reaction conditions (e.g., thermal vs. microwave activation). For example, traditional Diels-Alder methods yield 38–50% due to side reactions, while microwave-assisted synthesis achieves >90% by reducing reaction time. Cross-validating with kinetic studies and in situ FTIR monitoring clarifies optimal conditions .
Q. Why do some studies report conflicting stereochemical outcomes for exo/endo products?
- Methodological Answer : Solvent polarity and temperature critically influence transition states. Polar aprotic solvents (e.g., DMF) favor endo pathways via stabilizing dipole interactions, while nonpolar solvents (e.g., toluene) promote exo products. Controlled experiments with deuterated solvents or isotopic labeling can resolve ambiguities .
Applications in Drug Development
Q. What role does this compound play in designing enzyme inhibitors?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
